molecular formula C19H24N2O B14275749 N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide CAS No. 134315-07-4

N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide

Cat. No.: B14275749
CAS No.: 134315-07-4
M. Wt: 296.4 g/mol
InChI Key: XHMFPTPGFLNIBH-UHFFFAOYSA-N
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Description

The molecule features a hexanamide chain (a six-carbon aliphatic group terminated by an amide) linked to the 9-position of the tetrahydroacridine core. This design enhances lipophilicity and may improve blood-brain barrier permeability, making it relevant for central nervous system (CNS) targets like acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation .

Properties

CAS No.

134315-07-4

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroacridin-9-yl)hexanamide

InChI

InChI=1S/C19H24N2O/c1-2-3-4-13-18(22)21-19-14-9-5-7-11-16(14)20-17-12-8-6-10-15(17)19/h5,7,9,11H,2-4,6,8,10,12-13H2,1H3,(H,20,21,22)

InChI Key

XHMFPTPGFLNIBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Activation of Hexanoic Acid via Thionyl Chloride

The most widely documented method involves converting hexanoic acid to hexanoyl chloride using thionyl chloride (SOCl₂). In a 250 mL three-necked flask, 11.6 g (0.1 mol) of hexanoic acid is dissolved in 100 mL of toluene. Thionyl chloride (17.9 g, 0.15 mol) is added dropwise under reflux for 3 hours. The reaction mixture is then concentrated under reduced pressure to remove excess SOCl₂ and toluene, yielding hexanoyl chloride as a pale yellow oily liquid (97.8% yield).

Subsequent coupling with 1,2,3,4-tetrahydroacridin-9-amine proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Equimolar amounts of hexanoyl chloride and the amine are stirred at 0–5°C for 30 minutes, followed by gradual warming to room temperature. Triethylamine (TEA) is often employed as a base to neutralize HCl byproducts.

Key Parameters:

  • Solvent: Toluene or DCM
  • Temperature: Reflux (110°C for toluene)
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Carbodiimide-Mediated Coupling

An alternative approach utilizes coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Hexanoic acid (0.1 mol) is activated with DCC (0.12 mol) in DCM at 0°C for 1 hour. 1,2,3,4-Tetrahydroacridin-9-amine (0.1 mol) and 4-dimethylaminopyridine (DMAP, catalytic) are added, and the mixture is stirred at room temperature for 12–24 hours. The precipitated dicyclohexylurea is filtered, and the crude product is purified via recrystallization (ethanol/water).

Advantages:

  • Avoids handling corrosive SOCl₂
  • Higher functional group tolerance

Limitations:

  • Lower yields (~75–85%) compared to acid chloride route
  • Requires rigorous removal of urea byproducts

Mechanistic Insights

Acid Chloride Formation

Thionyl chloride reacts with hexanoic acid to form hexanoyl chloride via nucleophilic acyl substitution. The mechanism proceeds through a tetrahedral intermediate, with SOCl₂ acting as both a chlorinating agent and a Lewis acid catalyst:
$$
\text{CH}3(\text{CH}2)4\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}3(\text{CH}2)4\text{COCl} + \text{SO}2 + \text{HCl}
$$
Excess SOCl₂ ensures complete conversion, while toluene facilitates azeotropic removal of HCl.

Amide Bond Formation

The nucleophilic amine attacks the electrophilic carbonyl carbon of hexanoyl chloride, displacing chloride and forming the amide bond. TEA scavenges HCl, shifting equilibrium toward product formation:
$$
\text{Hexanoyl chloride} + \text{Tetrahydroacridinamine} \xrightarrow{\text{TEA}} \text{N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide} + \text{HCl}
$$

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, THF): Enhance amine solubility but may require higher temperatures.
  • Non-polar solvents (toluene): Ideal for SOCl₂-mediated reactions due to low boiling point and easy removal.

Stoichiometry and Reaction Time

  • Molar ratio: A 1.5:1 excess of SOCl₂ ensures complete acid activation.
  • Coupling time: 3–6 hours for acid chloride route; 12–24 hours for carbodiimide method.

Purification Techniques

  • Column chromatography: Ethyl acetate/hexane (3:7) achieves >95% purity.
  • Recrystallization: Ethanol/water (7:3) yields crystalline product with 90–92% recovery.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 3.10 (t, 2H, CH₂N), 2.40 (t, 2H, COCH₂), 1.70–1.20 (m, 10H, aliphatic).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C-N stretch).

Chromatographic Purity

  • HPLC (C18 column, acetonitrile/water 70:30): Retention time = 6.8 min; purity ≥98%.

Comparative Analysis of Methods

Parameter Thionyl Chloride Method Carbodiimide Method
Yield 97.8% 75–85%
Reaction Time 3–6 hours 12–24 hours
Byproduct Management HCl gas, SO₂ Urea precipitation
Scalability High Moderate

Challenges and Solutions

Moisture Sensitivity

Hexanoyl chloride is hygroscopic, necessitating anhydrous conditions. Solutions include:

  • Use of molecular sieves in reaction mixtures
  • Schlenk line techniques for moisture-sensitive steps.

Amine Reactivity

The tetrahydroacridine amine exhibits moderate nucleophilicity due to aromatic conjugation. Pre-activation with TEA or using HATU as a coupling agent improves reaction rates.

Industrial-Scale Considerations

Pilot-scale synthesis (1 kg batch) employs continuous-flow reactors for SOCl₂ reactions, reducing hazardous exposure. In-line IR monitoring ensures real-time analysis of acid chloride formation.

Chemical Reactions Analysis

N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide involves its interaction with multiple molecular targets. It inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. Additionally, it inhibits glycogen synthase kinase 3 beta, which is involved in the regulation of various cellular processes, including those related to neurodegeneration .

Comparison with Similar Compounds

Key Characteristics :

  • Synthesis : Prepared via nucleophilic substitution or amide coupling reactions, as seen in related tetrahydroacridine hybrids (e.g., Ugi adducts and tacrine-triazole derivatives) .
  • Biological Activity : Demonstrates dual inhibitory effects on AChE (IC₅₀ = 0.57 μM) and Aβ aggregation (61.3% inhibition in SH-SY5Y cells) .

Structural and Functional Analogues

The following table summarizes key tetrahydroacridine derivatives and their properties:

Compound Name Substituents/Modifications Biological Activity Physicochemical Properties Reference
N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide Hexanamide chain at 9-position AChE IC₅₀ = 0.57 μM; 61.3% Aβ inhibition LogP ~4.2 (estimated)
Tacrine-Cinnamic Acid Hybrid (25) Trifluoromethylphenyl acrylamide side chain Moderate AChE inhibition (specific IC₅₀ not reported); 97.9% HPLC purity LogP ~3.8; HRMS [M+H]⁺ = 440.1936
Tacrine-1,2,3-Triazole Hybrid (5l) 4-Methoxybenzyl-triazole moiety Potent AChE inhibition (IC₅₀ = 0.521 μM); selective over BChE LogP ~3.5; HRMS [M+H]⁺ = 450.1181
Ugi Adduct 10h Benzylamino-oxoethyl and octyl chain Dual AChE/BChE inhibition (data not shown); high yield (95%) LogP ~5.0; ¹H NMR confirmed structure
LP-12 (Dopamine Receptor Ligand) Hexanamide linked to tetrahydronaphthalenyl High D₂ receptor affinity; XlogP = 6.1 MW = 481.68; H-bond acceptors = 3

Key Comparative Insights

Potency and Selectivity
  • The target compound exhibits comparable AChE inhibition to tacrine-triazole hybrids (e.g., 5l: IC₅₀ = 0.521 μM) but with the added benefit of Aβ aggregation inhibition , a feature absent in many analogues .
  • Tacrine-cinnamic acid hybrids (e.g., compound 25) prioritize substituent-driven selectivity (e.g., trifluoromethyl groups for enhanced binding) but lack Aβ activity .
Physicochemical Properties
  • The hexanamide chain in the target compound likely improves solubility over shorter-chain derivatives (e.g., propargyl-tacrines in ), which may suffer from excessive hydrophobicity .
  • LP-12 , a hexanamide-linked dopamine receptor ligand, has a higher XlogP (6.1), suggesting the target compound’s structure optimizes lipophilicity for CNS penetration without compromising solubility .

Biological Activity

N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting key enzymes, and its neuroprotective properties.

This compound is structurally related to tacrine, a well-known acetylcholinesterase (AChE) inhibitor. The compound's mechanism primarily involves the inhibition of AChE and butyrylcholinesterase (BuChE), which are crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound potentially increases acetylcholine levels in the brain, thereby enhancing cholinergic transmission.

Acetylcholinesterase (AChE) Inhibition

The ability of this compound to inhibit AChE has been evaluated through various studies. The compound demonstrated promising inhibitory activity with an IC50 value comparable to or better than tacrine.

CompoundIC50 (µM)Reference
This compound0.57
Tacrine0.66
Other derivatives0.25 - 0.28

The data suggests that modifications to the tetrahydroacridine structure can enhance AChE inhibitory potency.

Butyrylcholinesterase (BuChE) Inhibition

In addition to AChE inhibition, studies have indicated that this compound also exhibits activity against BuChE:

CompoundIC50 (µM)Reference
This compound149.8
Tacrine123 nM

This dual inhibition may contribute to its therapeutic potential in AD treatment by addressing both cholinergic deficits.

Neuroprotective Properties

Research has highlighted the neuroprotective effects of this compound against oxidative stress and amyloid beta (Aβ) aggregation:

  • Oxidative Stress : The compound has shown moderate protective effects on neuroblastoma cells subjected to oxidative stress induced by Aβ and hydrogen peroxide (H2O2), suggesting a role in mitigating cellular damage associated with AD .
  • Aβ Aggregation : Inhibition of Aβ aggregation is critical for AD therapy. This compound demonstrated significant inhibition of Aβ aggregation in vitro .

Case Studies and Clinical Implications

Several studies have investigated the pharmacological profiles of tetrahydroacridine derivatives in preclinical models:

  • In Vivo Studies : In scopolamine-treated ICR mice models, compounds similar to this compound exhibited improved cognitive function and reduced memory deficits .
  • Safety Profile : Toxicity assessments indicate that modifications to the tetrahydroacridine structure can reduce hepatotoxicity compared to tacrine while maintaining efficacy .

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